molecular formula C10H20O2 B12288389 Hexanoic acid,2,2,3,5-tetramethyl-

Hexanoic acid,2,2,3,5-tetramethyl-

Cat. No.: B12288389
M. Wt: 172.26 g/mol
InChI Key: RMJOCQMUYSXLPB-UHFFFAOYSA-N
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Description

Hexanoic acid, 2,2,3,5-tetramethyl- is a carboxylic acid with the molecular formula C10H20O2 It is a derivative of hexanoic acid, where four of the hydrogen atoms are replaced by methyl groups at the 2, 2, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2,2,3,5-tetramethyl- can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 2,2,3,5-tetramethyl- may involve large-scale methylation processes using advanced chemical reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2,2,3,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Hexanoic acid, 2,2,3,5-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 2,2,3,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 2,2,5,5-tetramethyl-: Another derivative of hexanoic acid with methyl groups at different positions.

    Hexanoic acid, 2-ethyl-: A derivative with an ethyl group instead of multiple methyl groups.

    Hexanoic acid, 3,3-dimethyl-: A derivative with two methyl groups at the 3 position.

Uniqueness

Hexanoic acid, 2,2,3,5-tetramethyl- is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2,3,3-tetramethylhexanoic acid

InChI

InChI=1S/C10H20O2/c1-6-7-9(2,3)10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12)

InChI Key

RMJOCQMUYSXLPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)(C)C(=O)O

Origin of Product

United States

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